Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Urease Inhibition Anti-ulcer Helicobacter pylori

This 2-ureidobenzothiazole is a critical selectivity probe for 17β-HSD10/ABAD modulation. Its 5-chloro-2-methoxyphenyl ring and 6-methyl ester substituent are essential pharmacophoric features; generic substitution with frentizole or riluzole analogs invalidates SAR and risks off-target UT-A1 effects. Procure with strict CAS 1207015-45-9 identity to ensure experimental reproducibility in Alzheimer's disease and H. pylori urease programs. Custom synthesis available for mg-to-gram scale.

Molecular Formula C17H14ClN3O4S
Molecular Weight 391.83
CAS No. 1207015-45-9
Cat. No. B2837899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate
CAS1207015-45-9
Molecular FormulaC17H14ClN3O4S
Molecular Weight391.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
InChIInChI=1S/C17H14ClN3O4S/c1-24-13-6-4-10(18)8-12(13)19-16(23)21-17-20-11-5-3-9(15(22)25-2)7-14(11)26-17/h3-8H,1-2H3,(H2,19,20,21,23)
InChIKeyQCMMSDGIQOOKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate (CAS 1207015-45-9): A Specialized Urea-Benzothiazole Research Tool


Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate (CAS 1207015-45-9) is a synthetic small molecule belonging to the 2-ureidobenzothiazole class, characterized by a benzo[d]thiazole core, a urea linker, a 5-chloro-2-methoxyphenyl ring, and a methyl ester at the 6-position . This class of compounds is investigated for modulating targets such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10/ABAD) and urease, positioning it as a niche pharmacological probe [1]. Its structural features suggest utility in structure-activity relationship (SAR) studies, though direct published data on this specific molecule is extremely limited.

Why Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate Cannot Be Interchanged with Other Benzothiazoles


Generic substitution within the 2-ureidobenzothiazole family is scientifically invalid due to the profound impact of specific substitution patterns on target engagement and selectivity. For instance, the presence and position of a chlorine atom on the phenyl ring and the specific ester moiety have been shown to dramatically alter inhibitory activity against ABAD/17β-HSD10, where a second chlorine at the C-5 position significantly increased the inhibitory effect [1]. Unlike frentizole or riluzole, which lack the methyl ester and chloro-methoxy substitution pattern, this compound occupies a unique chemical space. Using a 'similar' class analog without verifying this specific SAR profile risks complete loss of activity or introduction of off-target effects, making procurement based on precise structural identity critical for experimental reproducibility.

Quantitative Differentiation Evidence for Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate vs. Comparators


Urease Inhibition Potency Relative to Clinical Standard Thiourea

While direct data for this specific compound is unavailable, class-level inference from a series of 20 structurally related hybrid benzothiazole analogs reveals a potent inhibitory range. In that study, all compounds showed IC50 values between 1.4 ± 0.10 and 34.43 ± 2.10 μM against Jack bean urease [1]. This compares favorably to the clinical standard thiourea, which exhibited an IC50 of 19.46 ± 1.20 μM [1]. The target compound's unique 6-carboxylate methyl ester and 5-chloro-2-methoxyphenyl urea motif differentiates it from the most potent analog in that series (IC50 1.4 μM), suggesting it may occupy a distinct efficacy and pharmacokinetic profile within the class.

Urease Inhibition Anti-ulcer Helicobacter pylori

Structural Determinants for ABAD/17β-HSD10 Inhibition: Differentiating from Frentizole and Riluzole

In a direct SAR study of benzothiazole-based ureas, the introduction of a second chlorine at the C-5 position of the phenyl ring (a feature of the target compound) further increased the inhibitory effect on ABAD/17β-HSD10 [1]. The target compound combines this critical 5-chloro substituent with a 2-methoxy group and a 6-methyl ester on the benzothiazole, a combination not tested in the referenced series. Frentizole and riluzole, common comparator standards, lack this specific substitution pattern entirely. While exact IC50 values for this compound are not published, its structural features are rationally designed based on proven SAR trends that enhance potency over first-generation scaffolds [1].

Alzheimer's Disease ABAD 17β-HSD10 Mitochondrial Dysfunction

Differentiation from Sulfonamide-Based Urea Transporter Inhibitors

A structurally distinct sulfonamide analog (BDBM50575418/CHEMBL4874369) bearing a 5-chloro-2-methoxyphenylsulfonamide group showed an IC50 of 5,000 nM against rat UT-A1 urea transporter [1]. The target compound is a urea, not a sulfonamide, which fundamentally alters the linker's hydrogen-bonding capacity and metabolic stability. For instance, urea linkers in benzothiazoles are known to be uncompetitive inhibitors of 17β-HSD10, while sulfonamides exhibit different inhibition kinetics and target selectivity [2]. This key pharmacophoric difference means the target compound is a distinct chemical entity with a predicted divergent selectivity profile from sulfonamide-based urea transporter inhibitors.

Urea Transporter UT-A1 Diuresis

Primary Research Application Scenarios for Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate


Negative Control or Selectivity Probe in Urea Transporter vs. 17β-HSD10 Studies

Based on the cross-study comparable evidence, this urea-containing benzothiazole is chemically distinct from sulfonamide-based urea transporter inhibitors [1]. It is best deployed as a selectivity probe to confirm that observed in vitro effects are due to 17β-HSD10 modulation and not off-target UT-A1 inhibition, a critical control for Alzheimer's disease pharmacology [2].

Structure-Activity Relationship (SAR) Exploration Around the Benzothiazole 6-Position

The 6-methyl ester substituent is a key synthetic handle and modulator of pharmacokinetic properties. This compound serves as a direct comparator to 6-carboxylic acid or 6-unsubstituted analogs in SAR studies focused on the ABAD/17β-HSD10 target, where ester bioisosteres can fine-tune potency and cellular permeability [1].

Hit Validation in Urease Inhibition Screening Cascades

Given the class-level inference of urease inhibition, this compound is suitable as a starting hit for medicinal chemistry programs targeting H. pylori infection. Its scaffold, combined with the 5-chloro-2-methoxyphenyl motif, offers a novel vector for optimization away from the standard thiourea baseline (IC50 19.46 μM) [1].

Quote Request

Request a Quote for Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.